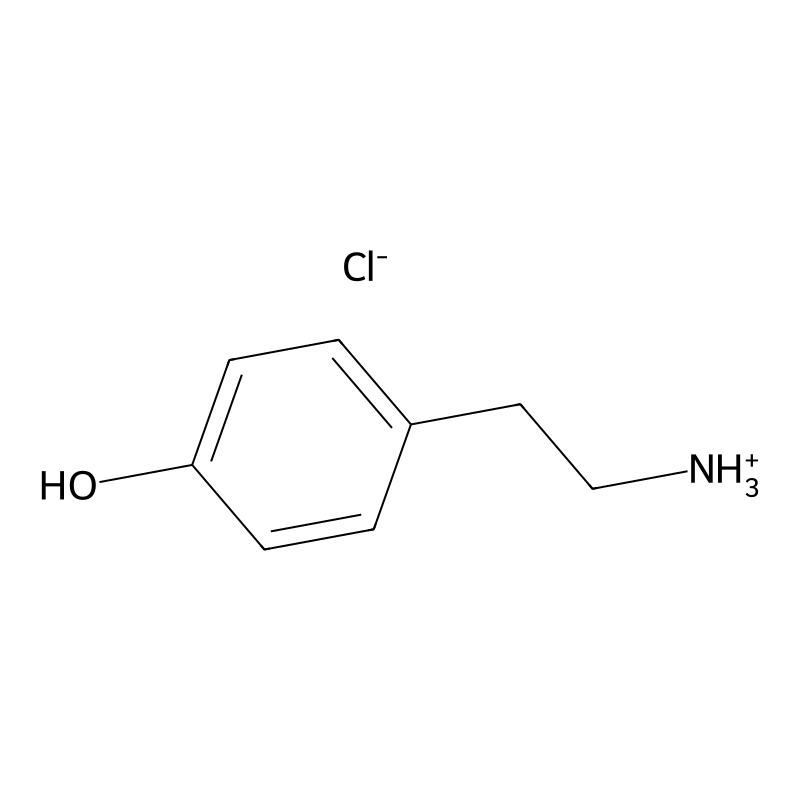

Tyramine hydrochloride

C8H12ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H12ClNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neurochemical Investigations:

Tyramine hydrochloride is structurally similar to neurotransmitters like dopamine and norepinephrine. Studies suggest it can increase the release of these chemicals in the brain, potentially influencing functions like alertness, focus, and mood [1]. Researchers are investigating its effects on cognitive function, with a focus on improving memory and concentration [1].

Source

[1] N-Methyl-p-tyramine Hydrochloride | CAS 13062-76-5 | SCBT ()

Potential Stimulant and Weight Management Aid:

Source

[1] N-Methyl-p-tyramine Hydrochloride | CAS 13062-76-5 | SCBT ()

Exploring Anti-inflammatory Properties:

Source

[1] N-Methyl-p-tyramine Hydrochloride | CAS 13062-76-5 | SCBT ()

Tyramine hydrochloride is a naturally occurring monoamine compound derived from the amino acid tyrosine. Its chemical structure is represented by the formula C₈H₁₂ClNO, with the IUPAC name being 4-(2-aminoethyl)phenol hydrochloride. Tyramine itself is a trace amine that primarily functions as a catecholamine releasing agent, inducing the release of neurotransmitters such as norepinephrine and dopamine. Notably, tyramine does not cross the blood-brain barrier, which limits its psychoactive effects to peripheral sympathomimetic activities .

- Research suggests tyramine HCl can act as a sympathomimetic amine, mimicking the effects of the neurotransmitter norepinephrine [, ].

- This mechanism involves interacting with adrenergic receptors, potentially causing blood pressure elevation [].

- However, more research is needed to fully understand its specific mechanism of action in vivo [].

- Due to its potential sympathomimetic effects, tyramine HCl can be hazardous for people taking certain medications, particularly monoamine oxidase inhibitors (MAOIs) [, ].

- This combination can lead to a hypertensive crisis, a dangerous spike in blood pressure [, ].

- It's important to note that this analysis is for informational purposes only and does not constitute medical advice.

Tyramine hydrochloride can be synthesized through various methods:

- Decarboxylation of Tyrosine: This is the most common method, where tyrosine is converted into tyramine using tyrosine decarboxylase.

- Chemical Synthesis: Laboratory synthesis may involve multiple steps including protection-deprotection strategies and coupling reactions to yield tyramine derivatives.

- Biochemical Pathways: In biological systems, tyramine is produced from tyrosine through enzymatic action in various organisms .

Tyramine hydrochloride has several applications:

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing other pharmacologically active compounds such as tryptamine.

- Research: Tyramine is used in neuropharmacological studies due to its role in neurotransmitter dynamics.

- Food Industry: It is relevant in the context of food safety and dietary restrictions, particularly for individuals on monoamine oxidase inhibitors .

Research on tyramine interactions primarily focuses on its relationship with monoamine oxidase inhibitors. When consumed alongside tyramine-rich foods, patients on these inhibitors may experience severe hypertensive episodes due to increased levels of norepinephrine and other catecholamines. Studies have shown that tyramine displaces stored neurotransmitters from vesicles, leading to increased vascular tone and blood pressure .

Tyramine hydrochloride shares structural and functional similarities with several other compounds. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenethylamine | C₈H₁₁N | A precursor to many psychoactive substances. |

| 4-Hydroxyphenethylamine | C₈H₁₁NO | A direct metabolite of tyramine; involved in similar pathways. |

| Octopamine | C₉H₁₃NO | Acts as a sympathomimetic agent but has different receptor affinities. |

| N-Methyltyramine | C₉H₁₃N | A methylated derivative of tyramine with altered activity profiles. |

Tyramine's uniqueness lies in its specific action as a catecholamine releasing agent without crossing the blood-brain barrier, differentiating it from other similar compounds that may have more pronounced central nervous system effects .

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the predominant analytical approach for tyramine hydrochloride quantification across diverse sample matrices. The fundamental HPLC methodologies encompass multiple detection strategies, each optimized for specific analytical requirements and sample complexities [1] [2] [3].

Reversed-Phase HPLC Systems

Reversed-phase chromatography utilizing C18 stationary phases constitutes the most widely implemented approach for tyramine hydrochloride analysis. The C18 columns demonstrate excellent retention characteristics for tyramine due to the compound's moderate hydrophobic properties, with typical retention occurring through hydrophobic interactions between the phenolic ring system and the alkyl-bonded silica matrix [1] [4]. Mobile phase compositions commonly employ acetonitrile-water gradients with appropriate buffering systems to maintain optimal chromatographic performance.

The optimized reversed-phase method developed by Yigit and Ersoy employed a standard C18 column with acetonitrile-water mobile phases, achieving linear quantification ranges from 25 to 300 nanograms per 10 milliliters of sample [1]. This methodology demonstrated robust performance characteristics with consistent retention times and peak symmetry across multiple analytical runs.

Mixed-Mode Chromatographic Approaches

Mixed-mode stationary phases, exemplified by the Primesep 100 column system, provide enhanced selectivity for tyramine hydrochloride through combined hydrophobic and ionic interaction mechanisms [3] [5]. These columns incorporate both reversed-phase characteristics and ion-exchange functionalities, enabling superior separation of tyramine from structurally related biogenic amines and matrix interferences.

The Primesep 100 methodology utilizes an isocratic mobile phase comprising acetonitrile and water in equal proportions with phosphoric acid buffer at 0.1 percent concentration. This system operates at a flow rate of 1.0 milliliters per minute with ultraviolet detection at 275 nanometers, providing detection limits of approximately 28 parts per billion [3] [5].

Specialized Column Technologies

Ion-pair chromatographic systems represent another significant advancement in tyramine hydrochloride analysis. Tang and colleagues developed a method utilizing C8 alkyl-bonded phases with ion-interaction reagents in the mobile phase [4]. This approach employed a 40 percent methanol-water solution containing Tris-perchlorate buffer adjusted to pH 7.9, with para-toluene sulfonamide serving as internal standard.

Liquid Chromatography-Mass Spectrometry Methods

Liquid chromatography-mass spectrometry techniques provide unparalleled specificity and sensitivity for tyramine hydrochloride detection, particularly in complex biological and food matrices where chromatographic separation alone may prove insufficient [6] [7] [8] [9] [10].

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry

Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) demonstrates exceptional performance for tyramine hydrochloride analysis in aqueous samples. The HILIC separation mechanism utilizes polar stationary phases that retain hydrophilic compounds through hydrogen bonding and dipole-dipole interactions [10].

The method developed by Todoroki and colleagues employed HILIC separation with gradient elution using aqueous ammonium formate and acetonitrile mobile phases. Detection was accomplished through electrospray ionization in positive mode with selected reaction monitoring, achieving limits of detection of 0.09 parts per million for histamine and 0.13 parts per million for tyramine [10].

Direct Injection LC-MS/MS Approaches

Direct injection methodologies eliminate derivatization requirements while maintaining high analytical sensitivity through optimized mass spectrometric detection parameters. The InertSustain Amide column system provides effective separation of tyramine using gradient elution with formic acid-modified mobile phases [6].

The mass spectrometric detection employs positive electrospray ionization with selected reaction monitoring transitions. For tyramine, the primary quantification transition utilizes the molecular ion at mass-to-charge ratio 138 fragmenting to product ion 77, providing highly specific detection with minimal matrix interference [6].

High-Sensitivity LC-MS/MS with Derivatization

Advanced derivatization strategies combined with LC-MS/MS detection enable ultra-sensitive quantification of tyramine hydrochloride in biological fluids. The method developed by Kushnir and colleagues incorporates phenylisothiocyanate derivatization prior to reversed-phase separation and tandem mass spectrometry [9].

This approach achieves detection limits in the low nanomolar range with recovery rates ranging from 93.2 to 113 percent across multiple concentration levels. The method demonstrates excellent precision with relative standard deviations below 10.9 percent, making it suitable for pharmacokinetic studies and clinical applications requiring high sensitivity [9].

Sample Preparation and Derivatization Strategies

Extraction and Cleanup Procedures

Protein Precipitation and Liquid-Liquid Extraction

Biological sample preparation typically begins with protein precipitation using organic solvents or acid solutions to remove macromolecular interferences. Perchloric acid extraction at 5 percent concentration provides effective protein precipitation while maintaining tyramine stability [1] [11]. The extraction process involves homogenization of sample matrices followed by centrifugation to separate the supernatant containing dissolved tyramine.

Alternative extraction approaches utilize trichloroacetic acid at 5 percent weight-to-volume concentration, providing comparable extraction efficiency with reduced potential for tyramine degradation [12]. These acidic extraction conditions help stabilize tyramine while effectively removing proteins and other macromolecular matrix components.

Solid-Phase Extraction Optimization

Solid-phase extraction using C18 sorbents enables concentration and purification of tyramine extracts prior to chromatographic analysis. The SPE protocol involves conditioning with methanol and water, sample loading, washing with dilute base solutions, and elution with organic solvents [12] [9].

The optimized SPE procedure developed by Plotka-Wasylka and colleagues demonstrated that C18 cartridges provide effective retention of tyramine through hydrophobic interactions, with quantitative recovery achieved using methanol elution. This approach reduces matrix effects while concentrating analytes to improve detection limits [13].

Microextraction Techniques

Liquid-phase microextraction represents an emerging approach for tyramine sample preparation, particularly for biological fluids with limited sample volumes. The microfluidic extraction system developed by researchers achieved simultaneous extraction of multiple basic compounds, including tyramine, using supported liquid membrane technology [14].

This methodology employs a mixture of tributyl phosphate and dihexyl ether as the supported liquid membrane, with sample and acceptor phases adjusted to pH 12 and pH 1.5, respectively. The extraction completes within 7 minutes with recoveries exceeding 78 percent for target analytes [14].

Derivatization Chemistry and Optimization

Pre-Column Derivatization Strategies

Pre-column derivatization transforms tyramine into more detectable or chromatographically favorable derivatives prior to separation. The most widely implemented reagent, dansyl chloride, reacts with primary amino groups under alkaline conditions to form fluorescent derivatives suitable for sensitive detection [2] [15].

The dansyl chloride derivatization procedure involves mixing sample extracts with sodium hydroxide and sodium bicarbonate solutions, followed by addition of dansyl chloride in acetone. The reaction proceeds at 40 degrees Celsius for 45 minutes, with excess reagent quenched using ammonium hydroxide. The resulting derivatives demonstrate excellent stability and enhanced chromatographic retention compared to underivatized tyramine [2].

NBD-Cl Derivatization for UV Detection

4-chloro-7-nitrobenzofurazan (NBD-Cl) provides an alternative derivatization approach yielding UV-active derivatives suitable for routine HPLC analysis. This reagent reacts rapidly with primary amines under mildly basic conditions, forming stable derivatives with strong ultraviolet absorption at 458 nanometers [1].

The NBD-Cl method offers advantages including shorter reaction times, reduced reagent consumption, and compatibility with standard HPLC-UV instrumentation. The derivatization reaction reaches completion within minutes at room temperature, making it suitable for high-throughput analytical applications [1].

Post-Column Derivatization Systems

Post-column derivatization with ortho-phthalaldehyde enables automated derivative formation without manual sample manipulation. The Shimadzu amino acid analysis system incorporates post-column OPA derivatization at 60 degrees Celsius, generating fluorescent derivatives detected at excitation 350 nanometers and emission 450 nanometers [16].

This automated approach eliminates variability associated with manual derivatization while providing excellent sensitivity and reproducibility. The system demonstrates linear responses over concentration ranges from 0.1 to 100 milligrams per liter with correlation coefficients exceeding 0.9998 [16].

Advanced Derivatization for Mass Spectrometry

Specialized derivatization strategies for LC-MS/MS applications focus on enhancing ionization efficiency and fragmentation specificity. Phenylisothiocyanate derivatization creates stable derivatives that ionize efficiently in positive electrospray mode while providing characteristic fragmentation patterns for structural confirmation [9].

The dual derivatization approach developed by researchers employs propionic anhydride and 3-ethyl-1-[3-(dimethylamino)propyl]carbodiimide in combination with 2,2,2-trifluoroethylamine, enabling simultaneous quantification of multiple trace amines with detection limits in the sub-nanomolar range [7].

Method Validation Parameters (Sensitivity, Specificity, Linearity)

Sensitivity and Detection Limits

Limit of Detection Determination

The limit of detection for tyramine hydrochloride analytical methods varies significantly depending on the detection technique and sample matrix complexity. High-performance liquid chromatography with ultraviolet detection typically achieves detection limits ranging from 25 nanograms per 10 milliliters to several micrograms per kilogram, depending on derivatization strategy and chromatographic conditions [1] [2].

Advanced LC-MS/MS methodologies demonstrate superior sensitivity, with reported detection limits reaching 0.007 to 0.021 milligrams per kilogram for complex food matrices and sub-nanomolar concentrations for biological fluids [17] [9]. The enhanced sensitivity of mass spectrometric detection enables quantification of endogenous tyramine levels in biological samples without extensive sample preconcentration.

Limit of Quantification Validation

Limit of quantification values typically range from 3 to 10 times the corresponding detection limits, reflecting the precision requirements for reliable quantitative analysis. HPLC methods with fluorescence detection achieve quantification limits between 0.024 and 0.069 milligrams per kilogram, while specialized HILIC-MS/MS approaches demonstrate quantification capabilities at 0.42 parts per million [17] [10].

The FDA guideline criteria for bioanalytical method validation require that signals at the lower limit of quantification exceed blank responses by at least five-fold, with precision within 20 percent and accuracy between 80 and 120 percent. These stringent requirements ensure reliable quantification at trace concentration levels [18].

Specificity and Selectivity Assessment

Chromatographic Selectivity Evaluation

Method specificity encompasses the ability to accurately measure tyramine in the presence of structurally related compounds and matrix interferences. Chromatographic selectivity factors between tyramine and potential interferents such as other biogenic amines must exceed 1.5 to ensure adequate separation [19] [20].

The specificity assessment involves analyzing samples containing tyramine along with structurally similar compounds including histamine, tryptamine, phenylethylamine, and various amino acids. Successful methods demonstrate baseline resolution between all potential interferents with no observable peak overlap or co-elution [2] [21].

Mass Spectrometric Selectivity

LC-MS/MS methods provide enhanced specificity through selected reaction monitoring transitions that are characteristic for tyramine molecular structure. The primary quantification transition for tyramine (mass-to-charge 138 to 77) demonstrates excellent selectivity with minimal cross-reactivity from other biogenic amines [6] [7].

Method specificity validation includes analysis of blank samples, samples containing potential interferents, and samples spiked with tyramine at various concentration levels. The absence of interfering peaks at tyramine retention times and mass-to-charge ratios confirms adequate method selectivity [19] [20].

Linearity and Calibration Range Assessment

Calibration Curve Construction

Linear calibration ranges for tyramine analytical methods typically span two to three orders of magnitude, enabling quantification across diverse sample concentration levels. HPLC methods commonly demonstrate linearity from 0.1 to 100 milligrams per liter with correlation coefficients exceeding 0.99 [2] [17] [10].

The linear regression analysis includes evaluation of residual patterns, homoscedasticity assumptions, and potential outlier identification. Acceptable linearity requires correlation coefficients above 0.995 with residual standard deviations below 10 percent across the calibration range [22] [23].

Range Verification and Extension

Extended calibration ranges may be required for applications involving samples with widely varying tyramine concentrations. Method validation protocols include verification of linearity limits through analysis of standards at the extremes of the intended quantification range [24] [22].

Upper range verification involves dilution integrity testing to ensure that samples exceeding the calibration range can be accurately quantified following appropriate dilution. Lower range verification confirms that detection and quantification limits meet analytical requirements for the intended application [18] [25].

Precision and Accuracy Validation

Repeatability and Intermediate Precision

Intraday precision assessment involves multiple analyses of quality control samples at low, medium, and high concentration levels within single analytical runs. Acceptable relative standard deviation values typically range from 1.86 to 5.95 percent for HPLC methods and below 15 percent for LC-MS/MS approaches [2] [7] [24].

Intermediate precision evaluation incorporates variability from different days, analysts, and instrument systems. The combined precision assessment ensures that method performance remains consistent across normal laboratory variations in analytical conditions [21] [22].

Accuracy and Recovery Studies

Accuracy validation employs spiked sample matrices to evaluate method bias and systematic errors. Recovery studies involve addition of known tyramine amounts to blank matrices followed by complete analytical processing [26] [2] [24].

Acceptable recovery ranges typically fall between 80 and 120 percent with relative standard deviations below 15 percent. The statistical evaluation includes bias assessment through comparison of measured versus theoretical concentrations across multiple concentration levels [22] [18].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (31.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant